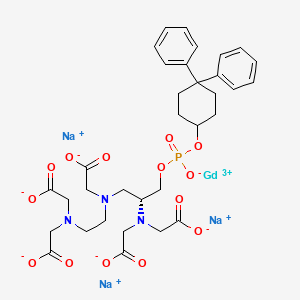
Unii-9430ZR8zan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadofosveset Trisodium Anhydrous is the anhydrous form of gadofosveset, an injectable, intravascular, amphiphilic gadolinium-based contrast agent (GBCA) used with magnetic resonance angiography (MRA) imaging. Gadofosveset is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative with a diphenylcyclohexylphosphate group. Upon injection, gadofosveset binds reversibly to endogenous serum albumin which increases its intravascular retention time compared to non-protein binding contrast agents. The serum albumin binding also increases T1-relaxivity of gadofosveset. This produces an increase in signal intensity of blood, thereby enhancing the visualization of blood vessels upon MRA and may aid in the diagnosis of certain blood vessels and heart disorders.
Applications De Recherche Scientifique
Nanoparticle Synthesis and Material Advancements
Recent developments in the field of nanoparticle synthesis have been a focal point in chemical research, contributing significantly to various industries including technology and electronics. Innovations in semiconducting materials, for instance, have driven the evolution from vacuum tubes to transistors and miniature chips, showcasing the synergy between scientific discovery and technological advancement. This progress is a testament to the importance of research in material science and its applications in creating novel materials (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Computing Environments in Environmental Modeling
The development of collaborative computing environments for large scientific applications, like the Unified Air Pollution Model (UNI-DEM), demonstrates the necessity of integrating geographically dispersed scientific teams. Such environments enable efficient remote development, data sharing, and application-centric facilities, crucial for continual development and experimentation by various institutes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Education and Innovation in Scientific Research
The transformation of educational programs to assist academic researchers in translating research into practical innovations and ventures is another significant application. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) aim to develop STEM innovation and entrepreneurship, providing training and financial support to align with both ventures' needs and innovators' personal aspirations (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Student Satellite Programs
The University Nanosat Program (UNP) exemplifies the integration of academia and government in aerospace research. It focuses on training the next generation of aerospace professionals and infusing aerospace institutions with advanced technologies, including MEMS and autonomous controls. This program demonstrates the value of educational initiatives in advancing scientific research and technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Dual-Band Technology for Wireless Applications
The development of a dual-band front-end for wireless LAN applications in the Industrial Scientific and Medical (ISM) and Unlicensed National Information Infrastructure (UNII) bands is a notable technological advancement. This technology, operating in both the 2.4 GHz and 5.15-GHz bands, showcases the application of scientific research in practical, consumer-focused technology (Li, Quintal, & Kenneth, 2004).
Propriétés
Nom du produit |
Unii-9430ZR8zan |
|---|---|
Formule moléculaire |
C33H38GdN3Na3O14P |
Poids moléculaire |
957.9 g/mol |
Nom IUPAC |
trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6/t26-;;;;/m1..../s1 |
Clé InChI |
XGOSYNSWSRUASG-SSMZTGFVSA-H |
SMILES isomérique |
C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
SMILES canonique |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[3]-Ladderane-1-hexanol](/img/structure/B1245490.png)
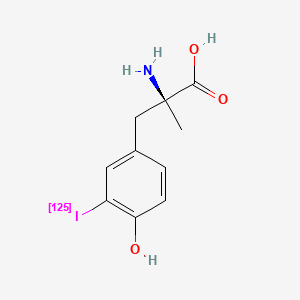
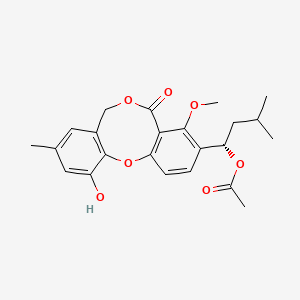
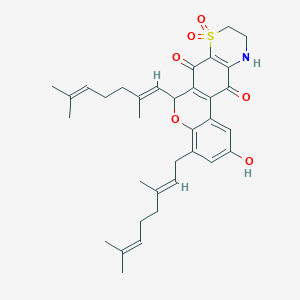
![4-[(1Z,5E,7E)-11-Methoxytetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1245496.png)
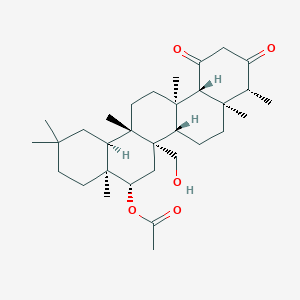
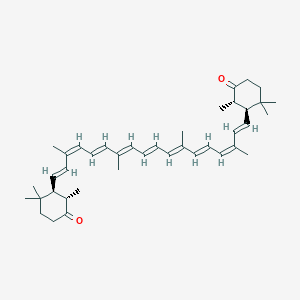
![2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)
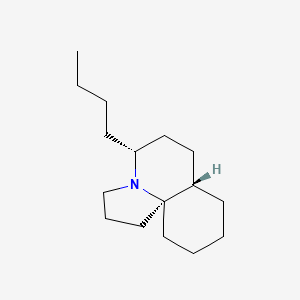
![4-(2-{4-[1-(4-Isobutyl-phenyl)-ethoxy]-2,3-dimethyl-benzoylamino}-phenoxy)-butyric acid](/img/structure/B1245507.png)
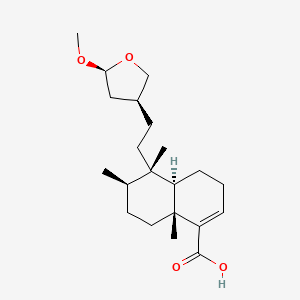
![2-Methylbutyric acid 2,6-dimethyl-3-[[2-hydroxy-3-(formylamino)benzoyl]amino]-4,9-dioxo-8-pentyl-1,5-dioxonane-7-yl ester](/img/structure/B1245511.png)
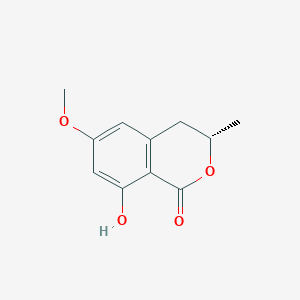
![(2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B1245513.png)